An In-Depth Technical Guide to the Chemical Properties of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
An In-Depth Technical Guide to the Chemical Properties of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
Introduction
The benzo[f]quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Within this class, 2,3-dihydroxy-7-sulphamoyl-benzo[f]quinoxaline (CAS No. 118876-57-6) represents a molecule of interest for researchers in drug discovery and development.[1][2][3] Its structure, featuring the characteristic quinoxaline-2,3-dione moiety combined with a sulfonamide group, suggests potential for diverse chemical interactions and biological targeting.
This technical guide provides a comprehensive overview of the known chemical properties of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline. It is important to note that while this compound is commercially available, the volume of published experimental data on its specific chemical characteristics is limited.[4][5] Consequently, this guide synthesizes available database information, computed data, and extrapolations from the well-studied chemistry of related quinoxaline-2,3-diones to offer a robust profile for scientific and research applications. A significant portion of the available literature focuses on its nitro-analogue, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX), a potent AMPA/kainate receptor antagonist.[6][7] While insights can be drawn from NBQX, this guide will focus on the title compound and explicitly differentiate between experimental and predicted data.
Physicochemical Properties
The fundamental physicochemical properties of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline are summarized in the table below. The data is a compilation from commercial supplier information and computed values from publicly accessible databases such as PubChem.[1][4]
| Property | Value | Source |
| CAS Number | 118876-57-6 | [1][2][3] |
| Molecular Formula | C₁₂H₉N₃O₄S | [1][3] |
| Molecular Weight | 291.28 g/mol | [1][3] |
| Appearance | Dark Tan Solid | Commercial Suppliers |
| Melting Point | >300 °C (decomposes) | Commercial Suppliers |
| Solubility | Soluble in DMF and DMSO | Commercial Suppliers |
| XLogP3-AA (Computed) | 0.9 | PubChem |
| Hydrogen Bond Donor Count (Computed) | 3 | PubChem |
| Hydrogen Bond Acceptor Count (Computed) | 6 | PubChem |
| Topological Polar Surface Area (Computed) | 134 Ų | PubChem |
| Rotatable Bond Count (Computed) | 1 | PubChem |
The quinoxaline-2,3-dione core exists in a tautomeric equilibrium with its 2,3-dihydroxyquinoxaline form. However, the dione form is generally considered to be the more stable tautomer. The presence of two acidic N-H protons and the sulfonamide group's N-H proton makes this molecule a triple hydrogen bond donor. The multiple oxygen and nitrogen atoms act as hydrogen bond acceptors, contributing to its polarity and solubility in polar aprotic solvents like DMSO and DMF. The computed XLogP3 value of 0.9 suggests a moderate degree of lipophilicity.
Chemical Structure
The chemical structure of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is depicted below.
Caption: Chemical structure of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline.
Proposed Synthesis and Characterization
A potential multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline.
Experimental Protocol (Hypothetical)
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Synthesis of a Diaminonaphthalene Precursor: The synthesis would likely begin with a suitable diaminonaphthalene precursor. This could potentially be synthesized from a commercially available naphthalene derivative through nitration followed by reduction.
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Chlorosulfonation: The diaminonaphthalene intermediate would undergo chlorosulfonation, likely using chlorosulfonic acid, to introduce the sulfonyl chloride group at the desired position. The directing effects of the amino groups would influence the regioselectivity of this step.
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Formation of the Sulfonamide: The resulting sulfonyl chloride would then be reacted with ammonia or an ammonia equivalent to form the sulfonamide.
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Condensation and Ring Closure: The final step would involve the condensation of the 2,3-diaminonaphthalene-sulfonamide with oxalic acid or diethyl oxalate under acidic conditions and heating to form the benzo[f]quinoxaline-2,3-dione ring system.[11]
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Purification: The crude product would require purification, likely through recrystallization from a suitable solvent or by column chromatography.
Characterization
As of now, public databases do not contain experimental spectroscopic data for this compound. However, based on its structure, the following spectral characteristics would be expected:
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¹H NMR: Signals corresponding to the aromatic protons on the benzo[f]quinoxaline ring system would be observed, with their chemical shifts and coupling patterns being indicative of their substitution pattern. Exchangeable proton signals for the two N-H groups of the dione and the NH₂ of the sulfonamide would also be present.
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¹³C NMR: Resonances for the carbonyl carbons of the dione moiety would be expected in the downfield region of the spectrum. Signals for the aromatic carbons would also be present.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₂H₉N₃O₄S). Fragmentation patterns would likely involve the loss of SO₂NH₂ and CO groups.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (from the amide and sulfonamide), C=O stretching (from the dione), and S=O stretching (from the sulfonamide) would be expected.
Chemical Reactivity and Stability
The reactivity of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is dictated by the functional groups present in its structure.
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Acidity: The two N-H protons of the quinoxaline-2,3-dione moiety are acidic and can be deprotonated by a base. The sulfonamide proton is also acidic. This allows for the formation of salts, which can improve aqueous solubility.
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Reactivity of the Dione System: The carbonyl groups can potentially undergo reactions typical of ketones, although their reactivity is influenced by being part of a cyclic diamide system.
-
Aromatic Ring Reactivity: The benzo portion of the fused ring system can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the existing substituents.
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Stability and Storage: The compound is listed as a solid with a high melting/decomposition point, suggesting good thermal stability.[4] For long-term storage, it is recommended to keep it in a cool, dry place, such as a refrigerator, to prevent degradation.[8]
Potential Applications in Drug Development
While no specific biological activity has been published for 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline, the broader class of quinoxaline-2,3-diones is well-known for its potent and selective antagonism of the AMPA and kainate subtypes of ionotropic glutamate receptors.[6] These receptors are crucial for excitatory neurotransmission in the central nervous system, and their overactivation is implicated in a variety of neurological disorders.
The nitro-analogue, NBQX, is a widely used pharmacological tool to study the roles of AMPA/kainate receptors and has shown neuroprotective effects in models of cerebral ischemia and spinal cord injury.[12] It has also been investigated for its anticonvulsant properties.[7]
Given this precedent, 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is a logical candidate for synthesis and screening in assays for activity at glutamate receptors. The replacement of the electron-withdrawing nitro group in NBQX with a hydrogen atom would significantly alter the electronic properties of the aromatic system, which could in turn modulate its binding affinity, selectivity, and pharmacokinetic properties. Therefore, this compound holds potential as a lead structure for the development of novel therapeutics targeting neurological conditions.
Conclusion
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is a benzo[f]quinoxaline derivative with potential for applications in medicinal chemistry, particularly in the field of neuroscience. While its physicochemical properties are partially characterized through commercial and database sources, a significant gap exists in the scientific literature regarding its detailed experimental synthesis, characterization, and biological activity. The proposed synthetic route and predicted chemical properties in this guide offer a starting point for researchers interested in exploring this compound. Further investigation is warranted to fully elucidate its chemical behavior and to determine if it shares the promising pharmacological profile of its close analogues.
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